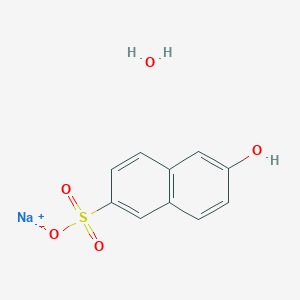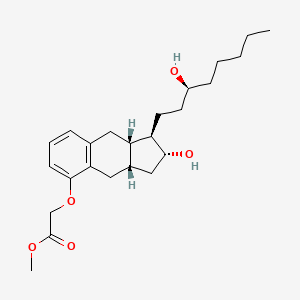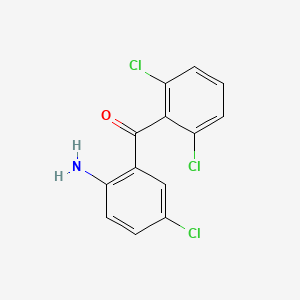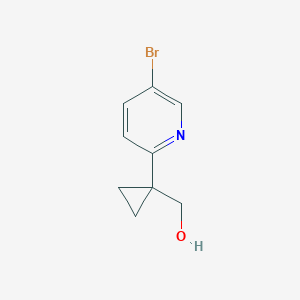
SodiuM 2-Naphthol-6-sulfonate Hydrate
Vue d'ensemble
Description
Sodium 2-Naphthol-6-sulfonate Hydrate is an organic compound with the molecular formula C₁₀H₇NaO₄S·xH₂O. It is commonly used as an intermediate in the synthesis of dyes and pigments. This compound is known for its high solubility in water and its ability to form stable solutions, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Naphthol-6-sulfonate Hydrate typically involves the sulfonation of 2-naphthol. The process begins with the reaction of 2-naphthol with sulfuric acid and sodium sulfate at elevated temperatures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonated product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-Naphthol-6-sulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form naphthols.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong acids like hydrochloric acid or sulfuric acid are typically employed.
Major Products:
Oxidation: Quinones
Reduction: Naphthols
Substitution: Various substituted naphthalenes
Applications De Recherche Scientifique
Sodium 2-Naphthol-6-sulfonate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of colorants for textiles and food products.
Mécanisme D'action
The mechanism of action of Sodium 2-Naphthol-6-sulfonate Hydrate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The sulfonate group enhances its solubility and facilitates its interaction with hydrophilic environments. The naphthol moiety allows it to participate in aromatic interactions, contributing to its binding affinity .
Comparaison Avec Des Composés Similaires
- Sodium 1-Naphthol-4-sulfonate
- Sodium 2-Naphthol-3,6-disulfonate
- Sodium 1-Naphthol-6-sulfonate
Comparison: Sodium 2-Naphthol-6-sulfonate Hydrate is unique due to its specific sulfonation position, which imparts distinct chemical properties. Compared to Sodium 1-Naphthol-4-sulfonate, it has different solubility and reactivity profiles. Its position on the naphthalene ring also influences its interaction with other molecules, making it suitable for specific applications in dye synthesis and biological staining .
Propriétés
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na.H2O/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;;/h1-6,11H,(H,12,13,14);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRFNCHOMKXQP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)





![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)
![7H-Pyrrolo[2,3-h]quinazolin-2-amine](/img/structure/B3331408.png)

